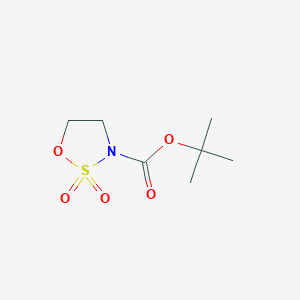

Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2,2-dioxooxathiazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO5S/c1-7(2,3)13-6(9)8-4-5-12-14(8,10)11/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJRPIAYJALVFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635066 | |

| Record name | tert-Butyl 2,2-dioxo-1,2lambda~6~,3-oxathiazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459817-82-4 | |

| Record name | tert-Butyl 2,2-dioxo-1,2lambda~6~,3-oxathiazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2,2-dioxo-1,2,3-oxathiazolidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide: A Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide, a member of the cyclic sulfamidate class of heterocyclic compounds, has emerged as a significant and versatile building block in the field of organic synthesis and medicinal chemistry. Its unique structural features and reactivity profile make it a valuable precursor for the synthesis of a wide array of complex molecules, particularly chiral amines and pharmacologically active agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

This compound, also known by its CAS Number 459817-82-4, is a solid at room temperature with a melting point range of 123-128 °C.[1] Its molecular formula is C₇H₁₃NO₅S, corresponding to a molecular weight of 223.25 g/mol .[2] The presence of the tert-butoxycarbonyl (Boc) protecting group and the cyclic sulfamidate core imparts specific solubility and reactivity characteristics to the molecule.

| Property | Value | Reference(s) |

| CAS Number | 459817-82-4 | [2][3] |

| Molecular Formula | C₇H₁₃NO₅S | [2] |

| Molecular Weight | 223.25 g/mol | [2] |

| Appearance | Solid | [1] |

| Melting Point | 123-128 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. A common strategy employs N-Boc protected ethanolamine as the starting material. The following is a representative experimental protocol for its synthesis.

Experimental Protocol: Synthesis from N-Boc-ethanolamine

Materials:

-

N-(tert-Butoxycarbonyl)ethanolamine (N-Boc-ethanolamine)

-

Thionyl chloride (SOCl₂)

-

Triethylamine (NEt₃) or other suitable base

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

Sodium periodate (NaIO₄)

-

Acetonitrile (MeCN)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Formation of the Sulfamidite:

-

To a solution of N-Boc-ethanolamine in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (or another suitable base).

-

Slowly add thionyl chloride to the reaction mixture.

-

Stir the reaction at 0 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is typically quenched with a saturated aqueous solution of NaHCO₃.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude sulfamidite. This intermediate is often used in the next step without further purification.

-

-

Oxidation to the Sulfamidate (this compound):

-

Dissolve the crude sulfamidite in a mixture of acetonitrile and water.

-

Add a catalytic amount of RuCl₃·xH₂O to the solution.

-

Cool the mixture in an ice bath and add sodium periodate portion-wise, maintaining the temperature below 25 °C.

-

Stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Caption: General synthesis workflow for the target compound.

Applications in Drug Discovery and Development

The unique structural and chemical properties of this compound make it a valuable scaffold in drug discovery. Its primary applications lie in its use as a chiral auxiliary and as a bioisosteric replacement for other functional groups.

Chiral Auxiliary and Precursor to Chiral Amines

The cyclic sulfamidate can be readily synthesized from chiral amino alcohols, allowing for the transfer of chirality to subsequent products. The ring system is susceptible to nucleophilic attack, leading to stereospecific ring-opening reactions. This provides a reliable method for the synthesis of enantiomerically pure β-amino alcohols and other chiral amines, which are common structural motifs in many pharmaceuticals.

Bioisostere in Drug Design

The 1,2,3-oxathiazolidine 2,2-dioxide moiety can act as a non-classical bioisostere for the carboxylic acid functional group. Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the physicochemical properties of a drug candidate, such as its acidity, lipophilicity, and metabolic stability, while retaining or improving its biological activity. The cyclic sulfamidate can mimic the tetrahedral geometry and hydrogen bonding capabilities of a carboxylic acid, potentially leading to improved pharmacokinetic profiles.

Application as a Protease Inhibitor Scaffold

Cyclic sulfamides and sulfamidates have been investigated as core structures in the design of protease inhibitors, particularly for targets such as HIV protease.[4][5] The sulfonamide group can interact with the active site of these enzymes, often mimicking the transition state of peptide bond cleavage.

While a specific signaling pathway for the parent compound is not extensively documented in publicly available literature, its role as a scaffold for protease inhibitors suggests a mechanism of action centered on competitive inhibition of the target enzyme. For instance, in the context of HIV, protease inhibitors prevent the cleavage of viral polyproteins, which is a crucial step in the maturation of infectious virions.

Caption: Inhibition of viral protease by a cyclic sulfamidate.

Conclusion

This compound is a valuable and versatile chemical entity for researchers in the pharmaceutical and life sciences. Its utility as a chiral building block and a bioisosteric scaffold provides a powerful tool for the synthesis of novel and improved therapeutic agents. Further exploration of its applications in various disease areas is likely to yield new and innovative drug candidates.

References

- 1. Synthesis and antiviral activity of 1,2,3-triazolyl nucleoside analogues with N-acetyl-d-glucosamine residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 459817-82-4 [chemicalbook.com]

- 4. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel benzothiazolesulfonamides as potent inhibitors of HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide. This compound, a member of the cyclic sulfamidate class, serves as a versatile building block in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

This compound, also known as 3-Boc-1,2,3-oxathiazolidine 2,2-dioxide, is a heterocyclic compound featuring a five-membered oxathiazolidine ring with a sulfonyl group and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

Structure:

Chemical Structure of this compound

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 459817-82-4 | [1][2] |

| Molecular Formula | C₇H₁₃NO₅S | [2] |

| Molecular Weight | 223.25 g/mol | [3] |

| Appearance | Solid | [2] |

| Melting Point | 123-128 °C | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis

The synthesis of this compound typically follows a two-step process starting from a β-amino alcohol, in this case, ethanolamine. The general strategy involves the protection of the amino group, followed by cyclization with a sulfurylating agent and subsequent oxidation.

General Synthetic Workflow

General Synthetic Workflow for this compound

Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-ethanolamine

This protocol is based on general procedures for the N-Boc protection of primary amines.[4]

-

Materials:

-

Ethanolamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve ethanolamine (1.0 eq) in a suitable solvent such as DCM or a mixture of water and THF.

-

Add a base such as triethylamine (1.1 eq) or an aqueous solution of sodium hydroxide.

-

To the stirred solution, add di-tert-butyl dicarbonate (1.05 eq) portion-wise or as a solution in the reaction solvent.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, if an organic solvent was used, wash the reaction mixture sequentially with 1 M HCl (if TEA was used), saturated aqueous NaHCO₃, and brine. If an aqueous system was used, extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-ethanolamine.

-

Purify the product by flash column chromatography on silica gel if necessary.

-

Step 2: Synthesis of this compound

This protocol is a representative procedure based on the general synthesis of cyclic sulfamidates from β-amino alcohols.

-

Materials:

-

N-Boc-ethanolamine

-

Thionyl chloride (SOCl₂)

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Ruthenium(III) chloride (RuCl₃)

-

Sodium periodate (NaIO₄)

-

Acetonitrile

-

Water

-

-

Procedure:

-

Dissolve N-Boc-ethanolamine (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Add triethylamine (2.2 eq) to the solution.

-

Slowly add a solution of thionyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC for the formation of the intermediate cyclic sulfamidite.

-

Once the formation of the cyclic sulfamidite is complete, cool the reaction mixture again to 0 °C.

-

In a separate flask, prepare a solution of sodium periodate (1.5 eq) in water and add a catalytic amount of ruthenium(III) chloride.

-

Add the oxidizing solution to the reaction mixture dropwise, maintaining the temperature at 0 °C.

-

Stir the biphasic mixture vigorously at room temperature for 2-6 hours until the oxidation is complete (monitored by TLC).

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated aqueous sodium thiosulfate, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound as a solid.

-

Spectroscopic Data (Representative)

Table 2: Representative Spectroscopic Data for a N-Boc Protected Oxathiazolidine Dioxide Derivative

| Technique | Observed Peaks/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.50-4.20 (m, 2H, O-CH₂), 3.80-3.50 (m, 2H, N-CH₂), 1.50 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 151.0 (C=O), 83.0 (C(CH₃)₃), 68.0 (O-CH₂), 48.0 (N-CH₂), 28.0 (C(CH₃)₃) |

| FT-IR (KBr, cm⁻¹) | ν: 2980 (C-H), 1710 (C=O, carbamate), 1370 & 1170 (S=O, sulfonyl), 1250 (C-O) |

| Mass Spec (ESI+) | m/z: [M+Na]⁺ |

Note: This is representative data and should not be considered as the definitive spectrum for this compound.

Applications in Drug Discovery and Development

This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, particularly in the field of drug discovery.[5] The oxathiazolidine dioxide core is a key pharmacophore in the development of new therapeutic agents.

Role as a Synthetic Intermediate

The Boc-protected nitrogen allows for selective reactions at other parts of a molecule. The oxathiazolidine dioxide ring itself can be a stable scaffold or can be used as a precursor to other functional groups through ring-opening reactions. This makes it a versatile tool for introducing specific structural motifs into potential drug candidates.[5]

Potential Biological Activities

Derivatives of the 1,2,3-oxathiazolidine-2,2-dioxide core have been investigated for a range of biological activities. For instance, some derivatives have shown potential in the development of targeted therapies for oncology and infectious diseases.[6] The unique structural and electronic properties of the cyclic sulfamidate ring can contribute to improved efficacy and selectivity of drug candidates.

Application of this compound in Drug Discovery

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance or a formal risk assessment. All experimental work should be conducted in a properly equipped laboratory and with all necessary safety precautions in place.

References

An In-depth Technical Guide to the Synthesis of Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide, a key intermediate in the development of various pharmaceuticals.[1][2] This document details the synthetic pathway, experimental protocols, and relevant chemical data to support researchers in the fields of medicinal chemistry and drug development.

Introduction

This compound, a member of the cyclic sulfamidate class of compounds, serves as a versatile building block in organic synthesis.[1] Its unique structural features make it a valuable precursor for the synthesis of complex, biologically active molecules. This guide outlines a reliable two-step synthetic route commencing from readily available starting materials.

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process starting from ethanolamine. The general synthetic scheme is as follows:

-

N-Boc Protection of Ethanolamine: The first step involves the protection of the amino group of ethanolamine with a tert-butyloxycarbonyl (Boc) group to yield N-(tert-butoxycarbonyl)ethanolamine (also known as N-Boc-ethanolamine).

-

Cyclization to form the Oxathiazolidine Ring: The N-Boc protected ethanolamine is then cyclized using a sulfurylating agent to form the target molecule, this compound.

The overall synthetic transformation is depicted in the workflow diagram below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following detailed experimental protocols are based on established procedures for the synthesis of the target molecule and related compounds.

Step 1: Synthesis of N-(tert-butoxycarbonyl)ethanolamine

This procedure outlines the N-Boc protection of ethanolamine.

Materials:

-

Ethanolamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Water

-

Brine

Procedure:

-

To a stirred solution of ethanolamine (1.0 equivalent) in dichloromethane at 0 °C, slowly add triethylamine (1.1 equivalents).

-

Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-(tert-butoxycarbonyl)ethanolamine as a viscous liquid.

Step 2: Synthesis of this compound

This procedure describes the cyclization of N-(tert-butoxycarbonyl)ethanolamine to the final product.

Materials:

-

N-(tert-butoxycarbonyl)ethanolamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Sulfuryl chloride (SO₂Cl₂)

-

Ice-water

Procedure:

-

Dissolve N-(tert-butoxycarbonyl)ethanolamine (1.0 equivalent) and triethylamine (3.0 equivalents) in dichloromethane.

-

Cool the solution to -78 °C.

-

Slowly add sulfuryl chloride (1.2 equivalents) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield this compound.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| Ethanolamine | 141-43-5 | C₂H₇NO | 61.08 | Liquid | 10.3 - 11.3 |

| N-(tert-butoxycarbonyl)ethanolamine | 26690-80-2 | C₇H₁₅NO₃ | 161.20 | Viscous liquid | N/A |

| This compound | 459817-82-4 | C₇H₁₃NO₅S | 223.25 | Solid | 123-128[1] |

Signaling Pathways and Logical Relationships

The synthesis of the target compound involves a logical progression of chemical transformations. The following diagram illustrates the relationship between the reactants and products in the overall synthesis.

Caption: Logical flow of the synthesis.

This in-depth guide provides the essential information for the successful synthesis of this compound. For further details on handling and safety, please refer to the Material Safety Data Sheets (MSDS) of the respective chemicals.

References

A Technical Guide to Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide, a versatile heterocyclic building block in organic synthesis. The document details its chemical and physical properties, outlines a plausible synthetic protocol, and describes its key application as an intermediate in the preparation of pharmacologically relevant scaffolds, such as quinoxaline derivatives. This guide is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development by providing detailed experimental methodologies and conceptual workflows.

Introduction

This compound, a member of the cyclic sulfamidate family, is a valuable reagent in modern organic synthesis. Its unique structural features, including a reactive N-Boc (tert-butoxycarbonyl) group and a strained ring system, make it an attractive precursor for the synthesis of diverse nitrogen-containing compounds. The Boc protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, providing a strategic advantage in multi-step syntheses. This guide focuses on the synthesis, key reactions, and potential applications of this compound in the development of novel therapeutic agents.

Physicochemical Properties

This compound is a stable, solid compound at room temperature. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 459817-82-4[1][2] |

| Molecular Formula | C₇H₁₃NO₅S |

| Molecular Weight | 223.25 g/mol |

| Appearance | Solid |

| Storage Temperature | 2-8 °C |

Synthesis of this compound

The synthesis of N-Boc protected 1,2,3-oxathiazolidine 2,2-dioxides can be achieved through a multi-step process starting from a corresponding amino alcohol. A general and plausible synthetic pathway is outlined below.

Synthetic Workflow

The overall synthetic strategy involves the Boc-protection of an amino alcohol, followed by cyclization with a sulfurylating agent.

References

Technical Guide: Spectral Analysis of Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and analysis of analogous structures. Detailed, standardized experimental protocols for acquiring such data are also provided to facilitate its synthesis and characterization in a laboratory setting.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a sulfamidate core with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This structure makes it a potentially valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents.

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 459817-82-4[1] |

| Molecular Formula | C₇H₁₃NO₅S |

| Molecular Weight | 223.25 g/mol |

| Appearance | White solid (predicted) |

| Melting Point | 123-128 °C |

| Storage | 2-8°C |

Predicted Spectroscopic Data

The following sections detail the predicted spectral data for this compound. These predictions are derived from the analysis of structurally similar compounds and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 4.6 - 4.8 | Triplet (t) | 2H | O-CH₂-CH₂-N |

| ~ 3.9 - 4.1 | Triplet (t) | 2H | O-CH₂-CH₂-N |

| ~ 1.5 | Singlet (s) | 9H | C(CH₃)₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 150 | C=O (carbamate) |

| ~ 84 | C (CH₃)₃ |

| ~ 65 | O-C H₂-CH₂-N |

| ~ 48 | O-CH₂-C H₂-N |

| ~ 28 | C(C H₃)₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 2980 | Medium | C-H stretch (alkane) |

| ~ 1750 | Strong | C=O stretch (carbamate) |

| ~ 1370, 1170 | Strong | S=O stretch (sulfonyl) |

| ~ 1250 | Strong | C-O stretch (ester) |

| ~ 1150 | Strong | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 5: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z | Ion |

| 224.05 | [M+H]⁺ |

| 246.03 | [M+Na]⁺ |

| 168.03 | [M - C₄H₈ + H]⁺ |

| 124.01 | [M - Boc + H]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data described above.

Synthesis of this compound

A general synthetic route involves the reaction of 2-aminoethanol with sulfuryl chloride, followed by protection of the nitrogen atom with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

2-Aminoethanol

-

Sulfuryl chloride (SO₂Cl₂)

-

Triethylamine (Et₃N)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-aminoethanol in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

-

Slowly add a solution of sulfuryl chloride in dichloromethane to the cooled solution, followed by the dropwise addition of triethylamine to act as a base.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

To the resulting mixture, add di-tert-butyl dicarbonate and a catalytic amount of a suitable base (e.g., 4-dimethylaminopyridine, DMAP).

-

Stir the reaction at room temperature for an additional 4-6 hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the pure compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field NMR spectrometer.

-

The sample is typically dissolved in deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy:

-

IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Data is typically reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

High-resolution mass spectra (HRMS) can be acquired using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

-

The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source.

-

Data is reported as the mass-to-charge ratio (m/z).

Workflow and Signaling Pathway Diagrams

As this compound is primarily a synthetic building block, its direct involvement in specific biological signaling pathways is not yet established. The following diagram illustrates a typical experimental workflow for its synthesis and characterization.

Caption: General workflow for the synthesis and spectroscopic characterization of the target compound.

This guide provides a foundational understanding of the spectral characteristics and analytical procedures for this compound, which is essential for its application in research and development.

References

A Technical Guide to Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide: A Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide, a member of the cyclic sulfamidate class of compounds, is a versatile synthetic intermediate with significant applications in medicinal chemistry and drug development. Its proper IUPAC name is tert-butyl 2,2-dioxido-1,2,3-oxathiazolidine-3-carboxylate .[1] This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its general synthesis, and its applications as a key building block in the synthesis of complex molecular architectures for pharmaceutical research.

While detailed research specifically on the unsubstituted title compound is limited, this guide draws upon the extensive knowledge of closely related N-protected cyclic sulfamidates to provide a thorough understanding of its reactivity and utility.

Core Compound Properties

The physical and chemical properties of this compound are summarized below. These values are primarily sourced from chemical suppliers and may vary slightly.

| Property | Value | Reference |

| CAS Number | 459817-82-4 | [2][3] |

| Molecular Formula | C₇H₁₃NO₅S | [3] |

| Molecular Weight | 223.25 g/mol | [3] |

| Appearance | Solid | [1] |

| Melting Point | 123-128 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Experimental Protocols

The synthesis of N-Boc protected cyclic sulfamidates, such as the title compound, generally proceeds from the corresponding β-amino alcohol. The following is a representative, detailed two-step experimental protocol that can be adapted for the synthesis of this compound from N-Boc-ethanolamine.

General Experimental Protocol: Synthesis of N-Boc Cyclic Sulfamidates

This protocol involves the formation of a cyclic sulfamidite from an N-Boc protected β-amino alcohol, followed by oxidation to the corresponding cyclic sulfamidate (the 2,2-dioxide).[4][5]

Step 1: Synthesis of the Cyclic Sulfamidite

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the N-Boc-β-amino alcohol (1.0 eq.) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a suitable base, such as triethylamine (2.2 eq.) or imidazole, to the solution.

-

Cooling: Cool the reaction mixture to -40 °C using a dry ice/acetone bath.

-

Thionyl Chloride Addition: Slowly add a solution of thionyl chloride (1.1 eq.) in the same anhydrous solvent to the stirred reaction mixture via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at -40 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclic sulfamidite.

Step 2: Oxidation to the Cyclic Sulfamidate (2,2-Dioxide)

-

Reaction Setup: Dissolve the crude cyclic sulfamidite from Step 1 in a mixture of acetonitrile and water (typically a 1:1 ratio).

-

Catalyst and Oxidant: To this solution, add a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O, ~0.01 eq.) and sodium periodate (NaIO₄, 1.5 eq.).

-

Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature. The reaction is typically exothermic and the progress can be monitored by TLC until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and water. Separate the organic layer. Extract the aqueous layer with the same organic solvent.

-

Purification: Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution to remove any remaining oxidant, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Applications in Drug Development and Medicinal Chemistry

This compound and related cyclic sulfamidates are valuable intermediates in pharmaceutical development due to their unique reactivity.[6] They serve as versatile building blocks for the synthesis of a wide range of biologically active molecules.[3]

-

Synthesis of β-Amino Acids: Cyclic sulfamidates are excellent precursors for the synthesis of natural and non-natural β-amino acids, which are important components of many biologically active peptides and small molecule drugs.[7]

-

Precursors to Chiral Amines and Heterocycles: The strained ring system of cyclic sulfamidates makes them susceptible to nucleophilic ring-opening reactions. This reactivity allows for the stereoselective introduction of nitrogen and other functionalities, leading to the synthesis of chiral amines, lactams, and other complex heterocyclic structures that are common motifs in pharmaceuticals.

-

Scaffold for Bioactive Molecules: The oxathiazolidine dioxide core itself can act as a pharmacophore or a bioisostere for other functional groups, such as carboxylic acids, which can improve the pharmacokinetic properties of a drug candidate.

Synthetic Utility Workflow

The general workflow for the application of this compound in the synthesis of functionalized molecules is depicted below. The cyclic sulfamidate acts as an electrophilic scaffold that can be opened by a variety of nucleophiles to generate diverse products.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery and development. Its ability to be readily synthesized from simple amino alcohols and its reactivity towards nucleophilic attack make it an important tool for the construction of complex, nitrogen-containing molecules with potential therapeutic applications. The protocols and data presented in this guide provide a foundational understanding for researchers and scientists looking to utilize this and related cyclic sulfamidates in their synthetic endeavors.

References

- 1. 3-Boc-1,2,3-oxathiazolidine 2,2-dioxide 95 459817-82-4 [sigmaaldrich.com]

- 2. This compound | 459817-82-4 [chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. dash.harvard.edu [dash.harvard.edu]

- 6. chemimpex.com [chemimpex.com]

- 7. Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Unassuming Powerhouse: A Technical Guide to Tert-butyl 1,2,3-Oxathiazolidine-3-carboxylate 2,2-dioxide in Synthetic Chemistry

For Immediate Release

[City, State] – December 23, 2025 – In the intricate world of pharmaceutical development and fine chemical synthesis, the demand for efficient and selective methodologies is paramount. A key player in this arena is the chiral auxiliary, a molecular scaffold that guides chemical reactions to produce specific stereoisomers of a target molecule. This technical guide delves into the synthesis, and application of a noteworthy yet specialized chiral auxiliary precursor and reactant: tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data, and logical workflows.

Introduction: A Versatile Building Block

This compound, a cyclic sulfamidate, is a versatile intermediate in organic synthesis. While its direct application as a chiral auxiliary in asymmetric transformations is not extensively documented in mainstream literature, its derivatives and its role as a reactant in the synthesis of complex nitrogen-containing heterocycles are of significant interest. Its structure, featuring a reactive oxathiazolidine ring and a protecting Boc group, makes it a valuable synthon for introducing specific functionalities.

Synthesis of the Core Scaffold

The preparation of this compound is a crucial first step for its subsequent applications. A reliable protocol has been reported, starting from N-Boc-ethanolamine.[1]

Experimental Protocol: Synthesis of tert-butyl 1,2,3-oxathiazolidine-3-carboxylate-2,2-dioxide

A solution of N-Boc-ethanolamine (3.00 g, 18.6 mmol) in dichloromethane (DCM, 10 ml) is added dropwise to a stirred solution of thionyl chloride (SOCl₂, 1.50 ml, 20.5 mmol), triethylamine (Et₃N, 5.70 ml, 40.9 mmol), and imidazole (5.07 g, 74.4 mmol) in DCM (91 ml) at -60 °C.[1] The resulting solution is stirred at this temperature. The reaction proceeds through the formation of a sulfamidite intermediate, which is then oxidized to the corresponding sulfamidate.

Below is a generalized workflow for the synthesis.

Application in Heterocyclic Synthesis

While direct evidence of its use as a chiral auxiliary to induce stereoselectivity is limited in readily available literature, this compound has been effectively employed as a reactant in the synthesis of complex heterocyclic structures. One notable example is the synthesis of dihydropyrazino-[2,1-b]-quinazolinones.[2]

In this application, the oxathiazolidine ring undergoes a nucleophilic ring-opening reaction, serving as a precursor to a functionalized amine that subsequently participates in a cascade of rearrangements to form the final polycyclic product.

Key Application: Synthesis of Dihydropyrazino-[2,1-b]-quinazolinones

The reaction involves the ring-opening of the sulfamidate by a 2-alkylaminoquinazolinone, followed by a tandem quinazolinone-amidine rearrangement.[2] This strategy highlights the utility of the oxathiazolidine as a masked aminoethyl group.

The general workflow for this synthetic application is illustrated below.

Experimental Protocol: General Procedure for the SQuAReS Reaction

To a solution of the 2-alkylaminoquinazolinone in a suitable aprotic solvent, this compound is added in the presence of a non-nucleophilic base. The reaction mixture is stirred, and the progress is monitored by an appropriate analytical technique such as TLC or LC-MS. Upon completion, the reaction is worked up, and the product is purified by chromatography. The specific conditions, including solvent, base, temperature, and reaction time, may vary depending on the substrate.[2]

Potential as a Chiral Auxiliary: A Prospective Outlook

While the current body of literature does not extensively feature this compound in the role of a traditional chiral auxiliary for asymmetric synthesis, its structure suggests potential in this area. Chiral versions of this scaffold, substituted at the 4- and/or 5-positions, could theoretically be employed to control the stereochemical outcome of reactions such as alkylations, aldol additions, and Michael additions of an attached N-acyl group.

The successful application of related oxazolidinone and thiazolidinone chiral auxiliaries provides a strong precedent for the potential of chiral 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxides. Further research into the synthesis of chiral derivatives and their evaluation in asymmetric transformations is warranted and could open new avenues in stereoselective synthesis.

Conclusion

This compound is a valuable synthetic intermediate with demonstrated utility in the construction of complex heterocyclic molecules. While its application as a chiral auxiliary for asymmetric synthesis remains an area ripe for exploration, the existing protocols for its synthesis and its reactivity profile make it a compound of interest for synthetic and medicinal chemists. This guide provides a foundational understanding of this compound and aims to stimulate further investigation into its synthetic potential.

Disclaimer: The experimental protocols provided herein are for informational purposes and should be adapted and optimized for specific laboratory conditions and substrates. Appropriate safety precautions should always be taken when handling chemicals.

References

Unraveling the Enigma: The Role of Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide in Modern Chemistry

A Technical Overview for Researchers, Scientists, and Drug Development Professionals

Introduction:

Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is a heterocyclic compound that has garnered attention within the scientific community, not for a well-defined biological mechanism of action, but as a crucial and versatile building block in the intricate art of organic synthesis.[1] Its unique structural framework serves as a key intermediate in the development of novel pharmaceuticals and other biologically active molecules.[1][2] This technical guide provides a comprehensive overview of the available information on this compound, focusing on its role in synthetic chemistry and the potential biological activities of structurally related compounds.

While direct studies on the mechanism of action of this compound are not publicly available, an examination of its core structure and the biological activities of its derivatives offers valuable insights into its potential applications in medicinal chemistry.

The Core Scaffold: 1,2,3-Oxathiazolidine 2,2-dioxide

The foundational structure of the title compound is the 1,2,3-oxathiazolidine 2,2-dioxide ring system. This five-membered ring, containing sulfur, nitrogen, and oxygen, is recognized as a significant pharmacophore in the design of new therapeutic agents.[3] The strained nature of this ring system makes it susceptible to nucleophilic attack, a chemical property that is extensively exploited in organic synthesis to generate a diverse array of functionalized acyclic compounds, such as β-amino alcohols and their derivatives.[3]

Derivatives of this core structure have shown promise in various therapeutic areas. For instance, 1,2,3-oxathiazolidine-4-one-2,2-dioxide has been investigated as a potential anticonvulsant.[3] Preliminary mechanistic studies on these active cyclic structures suggest that they may act as sodium channel blockers.[3] This is supported by in vitro patch-clamp assays and docking simulations against the Nav1.2 isoform.[3]

Another class of related compounds, the 1,2,3-benzoxathiazine-2,2-dioxides, has been explored as inhibitors of human carbonic anhydrases (hCA), with some derivatives showing nanomolar inhibitory activity against specific isoforms like hCA IX and XII, which are associated with tumors.[4]

Role in Synthesis: A Versatile Intermediate

The primary documented application of this compound is as a synthetic intermediate.[1][5] Its structure allows for the strategic introduction of various functional groups, which is a critical aspect of drug design aimed at enhancing the therapeutic properties of a final compound.[1] It is utilized in the synthesis of a variety of heterocyclic compounds and serves as an intermediate for oncology drugs and enzyme inhibitors.[1]

Logical Relationship of Synthetic Utility

References

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1,2,3-Oxathiazolidine 2,2-Dioxide|CAS 19044-42-9 [benchchem.com]

- 4. 1,2,3-Benzoxathiazine-2,2-dioxides – effective inhibitors of human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 459817-82-4 [chemicalbook.com]

The Oxathiazolidine Ring: A Versatile Scaffold in Modern Drug Design

For Immediate Release – The five-membered oxathiazolidine ring, a heterocyclic compound containing sulfur, oxygen, and nitrogen, is proving to be a highly versatile and valuable scaffold in medicinal chemistry. Its unique chemical properties, particularly its role in prodrug design, are enabling researchers to overcome significant challenges in drug delivery, efficacy, and safety. This technical guide explores the core features of the oxathiazolidine ring, providing key data, experimental insights, and a look into its therapeutic applications for researchers, scientists, and drug development professionals.

Core Features and Applications

The primary strategic advantage of the oxathiazolidine ring in drug design lies in its function as a prodrug. Specifically, 2-oxothiazolidine-4-carboxylates are well-established as effective intracellular delivery agents for L-cysteine and its derivatives.[1][2][3] This is critical because direct administration of L-cysteine is often inefficient due to its rapid metabolism and poor cellular uptake.

The underlying mechanism involves the intracellular enzymatic hydrolysis of the oxathiazolidine ring by 5-oxoprolinase, which releases L-cysteine.[3] This released L-cysteine then becomes available for the synthesis of glutathione (GSH), a crucial endogenous antioxidant.[2][3] Depletion of GSH is associated with oxidative stress, a key factor in numerous diseases, including respiratory conditions, neurodegenerative disorders, and infections.[3] By replenishing intracellular cysteine and, consequently, glutathione levels, oxathiazolidine-based prodrugs offer a powerful therapeutic strategy to combat oxidative damage.[3][4]

Beyond its role in cysteine delivery, the oxathiazolidine scaffold is being explored for a range of other therapeutic benefits, including anti-inflammatory, antidiabetic, and antiviral applications.[4][5][6]

Prodrug Activation Pathway

The intracellular conversion of an L-2-oxothiazolidine-4-carboxylate (OTC) prodrug to L-cysteine is a key pathway for enhancing antioxidant capacity within a cell. This process effectively bypasses the limitations of direct cysteine administration.

Caption: Intracellular activation of L-2-oxothiazolidine-4-carboxylate (OTC).

Quantitative Data on Biological Activity

Oxathiazolidine derivatives and related thiazolidinones have been evaluated for a variety of biological activities. The following table summarizes key quantitative data from preclinical studies, demonstrating their potential across different therapeutic areas.

| Compound/Derivative Class | Target/Activity | Cell Line / Model | Measurement | Value (µM) | Reference |

| Thiazolidinone Derivative 6b | Anticancer (Cytotoxicity) | HepG2 (Liver Cancer) | IC50 | 4.712 | [7] |

| Thiazolidinone Derivative 5 | Anticancer (Cytotoxicity) | HepG2 (Liver Cancer) | IC50 | 9.082 | [7] |

| 2-Aryl Thiazolidine-4-carboxylic acid (1d) | Antiviral (Avian Influenza H9N2) | In ovo (Embryonated Eggs) | IC50 | 3.47 | [8] |

| 2-Aryl Thiazolidine-4-carboxylic acid (1c) | Antiviral (Infectious Bronchitis Virus) | In ovo (Embryonated Eggs) | IC50 | 4.10 | [8] |

| Thiazolidinone Derivative 6b | Antioxidant | DPPH Assay | IC50 | 60.614 | [7] |

| Thiazolidinone Derivative Les-3166 | Antibacterial (Biofilm Eradication) | P. aeruginosa | Effective Conc. | 10, 50, 100 | [9] |

| Thiazolidinone Derivative Les-5935 | Antibacterial (Biofilm Eradication) | P. aeruginosa | Effective Conc. | 0.1 to 100 | [9] |

IC50: The half maximal inhibitory concentration.

Experimental Protocols

Protocol 1: General Synthesis of N-(4-oxo-2-phenylthiazolidin-3-yl) Derivatives

This protocol outlines a general method for the cyclization of a Schiff base to form a thiazolidinone ring, a common core related to oxathiazolidines.[10]

Materials:

-

Appropriate Schiff base derivative (1.1 mmol)

-

Thioglycolic acid (>1.1 mmol)

-

Sodium bicarbonate (NaHCO3) solution (5%)

-

Distilled water

-

Ethanol (for recrystallization)

-

Oil bath

-

Reaction flask

-

Thin-Layer Chromatography (TLC) apparatus (hexane/ethanol, 3:2 mobile phase)

-

Filtration apparatus

Methodology:

-

A mixture of the Schiff base (1.1 mmol) and thioglycolic acid (>1.1 mmol) is placed in a suitable reaction flask.

-

The mixture is heated in an oil bath at 120-130 °C.

-

The reaction progress is monitored periodically using TLC with a hexane/ethanol (3:2) solvent system.

-

Once the reaction is complete (as indicated by the disappearance of the starting material on the TLC plate), the reaction mixture is cooled to room temperature.

-

The cooled mixture is neutralized by the careful addition of a 5% sodium bicarbonate solution.

-

The resulting solid crude product is collected by filtration.

-

The collected solid is washed thoroughly with distilled water.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final thiazolidinone derivative.[10]

Protocol 2: General In Vitro Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a generalized workflow for assessing the inhibitory activity of novel oxathiazolidine derivatives against a target enzyme.[11][12]

Materials:

-

Purified target enzyme

-

Enzyme-specific substrate (which produces a chromogenic or fluorogenic product)

-

Assay buffer (optimized for pH and ionic strength for the target enzyme)

-

Test compounds (oxathiazolidine derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (known inhibitor of the enzyme)

-

Negative control (solvent only)

-

96-well microplate

-

Microplate spectrophotometer or fluorometer

Methodology:

-

Preparation: Prepare a series of dilutions of the test compounds and the positive control inhibitor in the assay buffer. Prepare the enzyme and substrate solutions at their optimal concentrations in the assay buffer.

-

Pre-incubation: Add a fixed volume of the enzyme solution to each well of the 96-well plate. Add the serially diluted test compounds, positive control, and negative control (solvent) to their respective wells. Allow the plate to incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.

-

Monitoring: Immediately place the microplate into the reader and monitor the change in absorbance or fluorescence over time at a specific wavelength. The rate of product formation is proportional to the enzyme activity.

-

Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a suitable dose-response curve.[11][12]

Drug Discovery and Evaluation Workflow

The development of new drugs based on the oxathiazolidine scaffold follows a structured pipeline from initial design to preclinical evaluation. This workflow ensures a systematic progression from a chemical concept to a potential therapeutic candidate.

References

- 1. A prodrug of cysteine, L-2-oxothiazolidine-4-carboxylic acid, regulates vascular permeability by reducing vascular endothelial growth factor expression in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Antidiabetic effect of a prodrug of cysteine, L-2-oxothiazolidine-4-carboxylic acid, through CD38 dimerization and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer, antioxidant activities and molecular docking study of thiazolidine-4-one and thiadiazol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives | MDPI [mdpi.com]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. superchemistryclasses.com [superchemistryclasses.com]

- 12. benchchem.com [benchchem.com]

The Pivotal Role of Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide, a unique heterocyclic compound, has emerged as a cornerstone in the edifice of modern medicinal chemistry. Its intrinsic chemical reactivity and stereochemical properties make it a highly versatile building block for the synthesis of a diverse array of complex molecules with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and, most importantly, the multifaceted applications of this compound in the discovery and development of novel therapeutic agents. While direct biological activity data for the title compound is not extensively available in public literature, its utility as a key intermediate is well-documented, particularly in the fields of oncology and infectious diseases.[1] This guide will focus on its role as a precursor to medicinally relevant scaffolds and the biological activities of the resulting derivatives.

Synthesis and Chemical Properties

This compound belongs to the class of cyclic sulfamidates. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the nitrogen atom, allowing for controlled reactions at other positions of the molecule. The 1,2,3-oxathiazolidine 2,2-dioxide ring is a strained five-membered heterocycle, rendering it susceptible to nucleophilic attack and subsequent ring-opening reactions. This reactivity is the lynchpin of its synthetic utility, providing a pathway to highly functionalized acyclic compounds which can then be elaborated into more complex structures.

General Synthetic Approach

The synthesis of this compound and its derivatives typically starts from corresponding amino alcohols. A general synthetic workflow is outlined below.

Role in Medicinal Chemistry: A Gateway to Bioactive Molecules

The primary role of this compound in medicinal chemistry is that of a chiral synthon and a precursor to various heterocyclic systems. Its ability to undergo stereospecific ring-opening reactions allows for the introduction of diverse functionalities with high stereochemical control, a critical aspect in the design of potent and selective drugs.

Synthesis of Chiral Amines and Derivatives

One of the most powerful applications of this scaffold is in the synthesis of enantiomerically pure vicinal amino alcohols and diamines. These motifs are prevalent in a vast number of biologically active natural products and synthetic drugs. The general strategy involves the nucleophilic ring-opening of the oxathiazolidine ring, followed by the removal of the sulfonyl group.

Precursor to Anticonvulsant Agents

Derivatives of the 1,2,3-oxathiazolidine 2,2-dioxide core have been investigated for their potential as anticonvulsant agents. Studies on related structures have suggested a mechanism of action involving the blockage of voltage-gated sodium channels. While specific data for the title compound is not available, the general pharmacophore model points to the potential of its derivatives in this therapeutic area.

| Compound Class | Biological Target | Activity (Example) | Reference |

| Oxathiazolidinone derivatives | Voltage-gated sodium channels | Anticonvulsant activity in animal models | [1] |

Intermediate in the Synthesis of Antiviral Compounds

The oxathiazolidine scaffold has been explored in the design of antiviral agents. Although direct antiviral data for this compound is scarce, its role as a building block for more complex heterocyclic systems with antiviral properties is noteworthy. For instance, related thiazolidine derivatives have shown promising activity against various viruses.

| Compound Class | Virus | IC50 (Example) | Reference |

| Thiazolidine-4-carboxylic acid derivatives | Avian Influenza Virus (AIV) | 3.47 µM | N/A |

| Thiazolidine-4-one derivatives | SARS-CoV-2 Main Protease | Micromolar inhibition | N/A |

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are often proprietary or found within specific research publications. However, a general procedure for a key transformation, the nucleophilic ring-opening, is provided below as a representative example.

General Protocol for Nucleophilic Ring-Opening:

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, CH2Cl2) under an inert atmosphere (e.g., nitrogen or argon), add the desired nucleophile (1.1 - 2.0 eq) at a controlled temperature (e.g., 0 °C or room temperature).

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride). The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system to afford the desired ring-opened product.

Signaling Pathways and Mechanism of Action (Hypothetical)

While the direct molecular targets of this compound are not well-defined, the biological activities of its derivatives provide clues to potential mechanisms of action. For instance, the anticonvulsant activity of related compounds suggests modulation of neuronal signaling pathways.

Conclusion

This compound stands as a testament to the power of enabling chemical scaffolds in modern drug discovery. Its unique reactivity and stereochemical attributes provide medicinal chemists with a powerful tool to construct novel and complex molecular architectures. While further research is needed to fully elucidate the direct biological activities of this specific compound, its role as a key intermediate in the synthesis of potentially life-saving therapeutics is firmly established. The continued exploration of its chemistry will undoubtedly lead to the development of new and improved drugs for a range of diseases, solidifying its importance in the landscape of medicinal chemistry.

References

Methodological & Application

Asymmetric synthesis of chiral amines using Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

Introduction

The enantioselective synthesis of chiral amines is a cornerstone of modern medicinal chemistry and drug development, as these motifs are integral to a vast number of pharmaceutical agents. While a variety of methods exist for the asymmetric synthesis of amines, the use of chiral auxiliaries remains a robust and reliable strategy. Although direct and extensive protocols for tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide are not widely documented in peer-reviewed literature, the closely related and extensively studied chiral auxiliary, tert-butanesulfinamide (tBS) , provides a highly effective and versatile platform for the synthesis of a broad spectrum of chiral amines. This document details the application and protocols for the use of tert-butanesulfinamide in the asymmetric synthesis of chiral amines, a methodology widely adopted in both academic and industrial research settings.

The general strategy for the use of tert-butanesulfinamide in asymmetric amine synthesis involves a three-step sequence[1][2]:

-

Condensation: The chiral tert-butanesulfinamide is condensed with a prochiral aldehyde or ketone to form the corresponding N-tert-butanesulfinyl imine.

-

Diastereoselective Addition: A nucleophile is added to the sulfinyl imine. The chiral sulfinyl group effectively directs the approach of the nucleophile, leading to the formation of one diastereomer in excess.

-

Deprotection: The tert-butanesulfinyl group is cleaved under acidic conditions to afford the desired chiral amine.

This methodology is renowned for its broad substrate scope, high diastereoselectivities, and the operational simplicity of the procedures.

Experimental Workflow

The overall experimental workflow for the asymmetric synthesis of a chiral amine from a ketone using tert-butanesulfinamide is depicted below.

Figure 1. A generalized workflow for the three-step asymmetric synthesis of chiral amines using tert-butanesulfinamide.

Reaction Mechanism

The high degree of stereocontrol in the nucleophilic addition step is attributed to a chair-like six-membered transition state. The tert-butanesulfinyl group coordinates with the metal cation of the nucleophilic reagent (e.g., Mg in a Grignard reagent), positioning the bulky tert-butyl group in a pseudo-equatorial position to minimize steric hindrance. This conformation directs the nucleophile to attack one face of the C=N double bond preferentially.

References

Application Notes and Protocols for Diastereoselective Reactions with Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of chiral derivatives of tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide in diastereoselective synthesis. The focus is on the generation of chiral nitrogen-containing heterocycles, which are valuable building blocks in medicinal chemistry and drug discovery.

Introduction

This compound and its chiral derivatives are versatile reagents in organic synthesis. The inherent chirality in substituted versions of this scaffold can be effectively used to control the stereochemical outcome of reactions, leading to the formation of new stereocenters with high diastereoselectivity. This document outlines a key application in the synthesis of chiral N-Boc-7-azaindolines, highlighting the diastereoselective nature of the synthetic route.

Application: Diastereoselective Synthesis of Chiral N-Boc-7-Azaindolines

A significant application of chiral tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxides is in the two-step synthesis of enantiomerically enriched N-Boc-7-azaindolines. This method utilizes a chiral, substituted oxathiazolidine dioxide as a chiral auxiliary to introduce a stereocenter, which then directs the formation of the final heterocyclic product.

The overall transformation involves an initial alkylation of a substituted pyridine with a chiral N-Boc-1,2,3-oxathiazolidine-2,2-dioxide, followed by an intramolecular cyclization to yield the chiral N-Boc-7-azaindoline. The stereochemistry of the final product is dictated by the chirality of the oxathiazolidine dioxide derivative used.

Quantitative Data Summary

The following table summarizes the typical yields for the two-step synthesis of chiral N-Boc-7-azaindolines. Please note that specific diastereomeric ratios are dependent on the exact substrates and reaction conditions and are often determined by chiral HPLC analysis.

| Step | Reaction | Substrates | Product | Typical Yield | Diastereoselectivity |

| 1 | Alkylation | 2-Iodopyridine, Chiral N-Boc-1,2,3-oxathiazolidine-2,2-dioxide | Alkylated Pyridine Intermediate | Good to Excellent | Not Applicable |

| 2 | Cyclization | Alkylated Pyridine Intermediate | Chiral N-Boc-7-azaindoline | Moderate to Good | Moderate to High |

Experimental Protocols

Protocol 1: Alkylation of 2-Iodopyridine with a Chiral N-Boc-1,2,3-oxathiazolidine-2,2-dioxide

This protocol describes the first step in the synthesis of a chiral N-Boc-7-azaindoline.

Materials:

-

2-Iodopyridine

-

Chiral N-Boc-1,2,3-oxathiazolidine-2,2-dioxide (e.g., (4S)-tert-butyl 4-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide)

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Acetonitrile (MeCN)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2-iodopyridine (1.0 eq) and the chiral N-Boc-1,2,3-oxathiazolidine-2,2-dioxide (1.1 eq).

-

Add anhydrous acetonitrile to dissolve the reactants.

-

Add cesium carbonate (2.0 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the alkylated pyridine intermediate.

Protocol 2: Diastereoselective Intramolecular Cyclization

This protocol describes the base-mediated cyclization to form the chiral N-Boc-7-azaindoline. The choice of base and reaction temperature is critical for achieving high diastereoselectivity.[1]

Materials:

-

Alkylated pyridine intermediate from Protocol 1

-

Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Standard work-up and purification equipment

Procedure:

-

Dissolve the alkylated pyridine intermediate (1.0 eq) in anhydrous THF in a dry round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the LiHMDS solution (1.5 eq) dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-18 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product via silica gel chromatography to yield the chiral N-Boc-7-azaindoline. The diastereomeric ratio can be determined by chiral HPLC analysis.

Visualizations

Experimental Workflow

Caption: Two-step synthesis of chiral N-Boc-7-azaindolines.

Plausible Signaling Pathway for Diastereoselection

The diastereoselectivity in the cyclization step arises from the steric influence of the chiral auxiliary. The bulky tert-butyl group and the substituent on the chiral center of the oxathiazolidine ring create a chiral environment that favors one transition state over the other during the intramolecular nucleophilic attack.

Caption: Energy profile of diastereoselective cyclization.

References

Application Notes: Synthesis of β-Amino Acids Utilizing Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide and Related Cyclic Sulfamidates

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-amino acids are crucial building blocks in medicinal chemistry and drug development, often imparting unique conformational constraints and proteolytic stability to peptides.[1] The use of cyclic sulfamidates, such as tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide and its derivatives, offers a versatile and powerful strategy for the stereoselective synthesis of a wide array of natural and non-natural β-amino acids.[1][2] This methodology relies on the ring-opening of the strained oxathiazolidine ring with various nucleophiles to introduce desired side chains, followed by deprotection to yield the target β-amino acid.

This document provides detailed protocols for the synthesis of β-amino acids via the enantioselective sulfamate-tethered aza-Michael cyclization to form key oxathiazinane intermediates, which are structurally related to the title compound and serve as precursors to β-amino acids.

Core Concepts and Reaction Pathway

The general strategy involves the synthesis of a chiral cyclic sulfamidate, which then undergoes nucleophilic ring-opening to introduce the desired R-group, followed by transformations to reveal the β-amino acid. A key related method involves the aza-Michael cyclization of a sulfamate-containing olefin to generate a six-membered oxathiazinane ring, which serves as a versatile precursor to various β-amino acids.[1][3]

The overall workflow can be summarized as follows:

Caption: General workflow for β-amino acid synthesis.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of a Chiral Oxathiazinane Intermediate

This protocol describes the enantioselective synthesis of a key oxathiazinane intermediate using a chiral guanidine catalyst. This intermediate is a versatile precursor for various β-amino acids.[1]

Materials:

-

Olefinic sulfamate substrate

-

Chiral bifunctional guanidine catalyst

-

Toluene, anhydrous

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the olefinic sulfamate substrate (1.0 equiv).

-

Add anhydrous toluene to dissolve the substrate.

-

Add the chiral bifunctional guanidine catalyst (0.1 equiv).

-

Stir the reaction mixture at room temperature for the time specified in the data table or until TLC analysis indicates completion.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral oxathiazinane.

-

The enantiomeric excess can be determined by chiral HPLC analysis. Recrystallization can be performed to enhance enantiopurity.[1]

Protocol 2: Synthesis of a β-Amino Acid Precursor Aldehyde

This protocol details the conversion of the oxathiazinane intermediate to a highly reactive aldehyde, which serves as a common precursor for multiple β-amino acid targets.[1][3]

Materials:

-

N-Cbz protected oxathiazinane (from Protocol 1, after N-protection)

-

Triethylamine (NEt₃)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a solution of the N-Cbz protected oxathiazinane (1.0 equiv) in anhydrous DMSO, add triethylamine (5.0 equiv).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting aldehyde by flash column chromatography.

Protocol 3: Synthesis and Deprotection to Yield a β-Amino Acid (Example: 3-Aminohexanoic Acid)

This protocol illustrates the conversion of the aldehyde precursor to a specific β-amino acid through Wittig olefination, followed by a one-pot reduction and deprotection.[1]

Materials:

-

Aldehyde precursor (from Protocol 2)

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide

-

Tetrahydrofuran (THF), anhydrous

-

Palladium on carbon (10% Pd/C)

-

Acetic acid

-

Water

Procedure: Step A: Wittig Olefination

-

To a suspension of methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF, add potassium tert-butoxide (1.2 equiv) at 0 °C.